REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=[O:9])C=1.[N:12]1([C:18]2[C:23]([Br:24])=[CH:22][N:21]=[C:20]([CH3:25])[CH:19]=2)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>ClCCl>[N:12]1([C:18]2[CH:19]=[C:20]([CH3:25])[N+:21]([O-:9])=[CH:22][C:23]=2[Br:24])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)C1=CC(=NC=C1Br)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the solution was washed with 10 % aqueous sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (K2CO3)
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (silica gel, chloroform:methanol)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C=1C=C([N+](=CC1Br)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |